DIVINYLTIN DICHLORIDE
Overview
Description
Stannane, dichlorodiethenyl- is a chemical compound with the molecular formula C4H6Cl2Sn. It is a variant of stannane, which is an inorganic compound with the chemical formula SnH4 . Stannane is a colorless gas and the tin analogue of methane .
Synthesis Analysis
Stannane can be prepared by the reaction of SnCl4 and Li[AlH4] . The synthesis of stannane-based molecular bevel gears with organic substituents on the tin linker was achieved by utilizing long Sn–C bonds .Molecular Structure Analysis
The molecular structure of stannane is tetrahedral . A density functional theory-based investigation of the structural, electronic, and optical properties of a stanane, fully hydrogenated stanene SnH, was performed .Chemical Reactions Analysis
In extreme ultraviolet (EUV) lithography, tin droplets evaporate and subsequently coat various surfaces including the collector mirrors. To clean off the tin, a hydrogen plasma is often used, but as a result, an unstable by-product, stannane (SnH4) is formed .Physical and Chemical Properties Analysis
Stanane has a buckled height of 0.84 Å and the buckled structure is preserved in ASnHNRs. The optimized lattice parameter of stanane, Sn–Sn, and Sn–H bond length are 4.58 Å, 2.75Å, and 1.73 Å, respectively .Scientific Research Applications
Diastereoselective Hydrostannylation
Dibutyl(trifluoromethanesulfoxy)stannane has been identified as a valuable agent for the highly diastereoselective homolytic hydrostannylation of allyl and homoallyl alcohols. This process effectively converts alpha,beta-disubstituted allyl alcohols and alpha,gamma-disubstituted homoallyl alcohols into gamma- and delta-stannylated alcohols with high diastereoselectivity. The stereochemical outcomes of these reactions are attributed to the conformational fixation of the intermediary beta-stannylalkyl radical through coordination with the hydroxy group to the tin center, demonstrating a sophisticated application in the synthesis of complex organic molecules (Miura, Wang, & Hosomi, 2005).
Stannylcyclopropanation of Alkenes
A stannyl-group-substituted gem-dichromiomethane species, generated from CrCl2, TMEDA, and tributyl(diiodomethyl)stannane, has been utilized effectively for the stannylcyclopropanation of alkenes. This method enables the direct production of stannylcyclopropanes from commercially available unactivated alkenes, providing a valuable tool for the synthesis of cyclopropane derivatives without the need for potentially hazardous reagents like alkylzinc or diazo compounds (Murai, Taniguchi, Mizuta, & Takai, 2019).
Synthesis of Aryl Trimethylstannanes
A mild stannylation process based on a Sandmeyer-type transformation has been developed, using aromatic amines as starting materials. This methodology addresses the limited availability of methods to access aryl stannane compounds and contributes to the repertoire of reactions for C-C bond formation, highlighting the versatile applications of stannane derivatives in organic synthesis (Qiu et al., 2013).
Insertion into Acyl Chlorides
Research has shown that reactions of isolable dialkylstannylene with various acyl chlorides produce acyl(chloro)stannanes. These reactions demonstrate the ability of stannane derivatives to participate in complex organic transformations, providing pathways to a range of organometallic compounds with potential applications in further chemical synthesis (Lu et al., 2017).
Design of Molecular Wires
Stannanes have been incorporated into the design of molecular wires with azobenzene moieties, aiming to protect the Sn-Sn backbone from light- and moisture-induced degradation. This research illustrates the potential of stannane derivatives in materials science, particularly in the creation of stable, functional materials for electronic applications (Pau et al., 2017).
Preparation of Chiral Chloro-[D1]methyllithiums
Enantiopure stannyl-[D1]methanol has been used in the preparation of chiral chloro-[D1]methylstannane, demonstrating the utility of stannane derivatives in the generation of chiral organometallic reagents. These reagents have potential applications in asymmetric synthesis, highlighting the role of stannane derivatives in the preparation of enantiomerically pure compounds (Kapeller & Hammerschmidt, 2008).
Mechanism of Action
Target of Action
Divinyltin dichloride, also known as Stannane, dichlorodiethenyl- or Dichlorodivinylstannane, is an organometallic compound that has been studied for its potential antitumor properties . The primary targets of this compound are believed to be DNA molecules within cancer cells .
Mode of Action
The mode of action of this compound involves the dissociation of the ligand with subsequent binding to DNA . This interaction with DNA is thought to be a key factor in its potential antitumor activity .
Biochemical Pathways
This compound is used as a cross-linking agent in polymerization reactions . It forms a stable complex with the phenyl groups on the polymer chain and catalyzes the formation of new bonds between these chains . This suggests that this compound may interact with biochemical pathways involved in DNA replication and protein synthesis, potentially disrupting the growth and proliferation of cancer cells .
Pharmacokinetics
It is known that organometallic compounds like this compound are often sparingly soluble or insoluble, in contrast to small molecules . This could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially affecting its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its interaction with DNA and its potential disruption of normal cellular processes. In studies, metal-containing polymers like this compound have shown good activity against certain human breast cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its low water solubility could affect its distribution and action in aqueous biological environments . Additionally, the compound’s stability could be influenced by factors such as pH and temperature .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
dichloro-bis(ethenyl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H3.2ClH.Sn/c2*1-2;;;/h2*1H,2H2;2*1H;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHKXKZPLXYXRO-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C[Sn](C=C)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073383 | |
Record name | Stannane, dichlorodiethenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7532-85-6 | |
Record name | Dichlorodiethenylstannane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7532-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dichlorodivinylstannane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007532856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stannane, dichlorodiethenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichlorodivinylstannane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.545 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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